4-Amino-5,7-dichloro-2,1,3-benzothiadiazol
Description
Significance of Benzothiadiazole (BTD) Core in Heterocyclic Chemistry Research
The 2,1,3-benzothiadiazole (B189464) (BTD) structure is a privileged electron-acceptor unit that has become a focal point in diverse areas of chemical research. nih.govacs.org Its inherent electron-deficient nature makes it a critical building block in the design of donor-acceptor molecules, allowing for the precise tuning of electronic and optical characteristics. researchgate.net The significance of the BTD core is underscored by its integration into a vast array of materials and compounds, including fluorescent probes, phototheranostics, covalent organic frameworks, and advanced optoelectronic devices such as organic light-emitting diodes (OLEDs), solar cells, and transistors. nih.govacs.orgresearchgate.net
Overview of Halogenated and Aminated Benzothiadiazole Derivatives in Academic Studies
The functionalization of the BTD core with various substituents is a primary strategy for modulating its intrinsic properties. Halogenation and amination are two of the most effective and widely studied modifications.
Halogenated Benzothiadiazole Derivatives: The introduction of halogen atoms is a powerful method for altering the electronic landscape of the BTD framework. nu.edu.kz Dihalogenated BTDs, such as 5,6-difluoro- and 5,6-dichloro-2,1,3-benzothiadiazole, serve as important precursors for the synthesis of semiconducting compounds. mdpi.com The halogen substituents are not merely passive modifiers; they also act as versatile synthetic handles. They can be readily replaced through various palladium-catalyzed cross-coupling reactions, including Sonogashira, Heck, and Buchwald-Hartwig protocols, enabling the extension of the molecule's π-conjugated system. mdpi.com This synthetic flexibility is crucial for building more complex functional molecules. Furthermore, research into related heterocyclic systems, such as halogenated benzothiadiazines, has revealed potential applications in medicinal chemistry, including the development of compounds with anticancer activity. nih.govchemrxiv.org
Aminated Benzothiadiazole Derivatives: In contrast to the electron-withdrawing nature of halogens, the amino group (–NH₂) functions as an electron-donating substituent. Its incorporation into the BTD core fundamentally changes the intramolecular electronic dynamics. mdpi.com The synthesis of 4-amino-BTD, often achieved through the chemical reduction of a 4-nitro-BTD precursor, reverses the electron flow within the molecule, leading to significant shifts in its optical and electronic properties. mdpi.com This donor-acceptor characteristic makes aminated BTDs valuable intermediates in the synthesis of dyes, pigments, and agricultural chemicals. chemimpex.com The amino group can also impart fluorescence to the BTD scaffold, a property that is exploited in the design of fluorescent sensors and probes. mdpi.com In pharmaceutical research, aminated BTDs are explored for their potential biological activities, including antimicrobial and anticancer properties. chemimpex.com
Research Trajectories for Specific Multi-Substituted Benzothiadiazoles
The academic pursuit of novel materials has led to a focus on multi-substituted BTDs, where the combined effects of different functional groups are harnessed to achieve highly specific properties. The compound 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol exemplifies this class of molecules, featuring both an electron-donating amino group and two electron-withdrawing chlorine atoms. This particular arrangement creates a potent intramolecular charge-transfer (ICT) system, which is a key area of investigation.
Current and future research trajectories for such multi-substituted compounds are multifaceted:
Advanced Synthesis and Functionalization: A primary goal is the development of efficient and highly regioselective synthetic pathways to access these complex substitution patterns. nih.govacs.org Given the often-challenging synthesis of unsymmetrically substituted BTDs, new methodologies are crucial for exploring the poorly understood properties of these compounds. nih.gov
Photophysical and Electrochemical Characterization: A deep understanding of the absorption, fluorescence, and redox properties of these molecules is essential. mdpi.comnih.gov These studies elucidate the structure-property relationships and help assess the potential of these compounds in optoelectronic applications, where precise control over energy levels and emission colors is required. mdpi.comwikipedia.org
Sensing and Detection: The unique electronic structure of multi-substituted BTDs makes them promising candidates for chemical sensors. nih.gov The specific arrangement of donor and acceptor groups can create selective binding sites for ions or neutral molecules, leading to a detectable change in their fluorescence or absorption upon binding. nih.gov
Polymer and Materials Science: Incorporating these highly functionalized BTD units as monomers into conjugated polymers is a significant research direction. acs.orgmdpi.com The substituents can enhance critical material properties such as solubility, charge carrier mobility, and electroluminescence, paving the way for next-generation organic electronic devices. nih.govacs.orgmdpi.com
The systematic exploration of compounds like this compound is vital for pushing the boundaries of materials science, offering pathways to novel molecules with precisely engineered functions.
Compound Data
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₆H₃Cl₂N₃S | 220.08 |
| 4-Amino-5-chloro-2,1,3-benzothiadiazole (B17833) | C₆H₄ClN₃S | 185.64 |
Data sourced from ChemBK and PubChem. chembk.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
5,7-dichloro-2,1,3-benzothiadiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3S/c7-2-1-3(8)5-6(4(2)9)11-12-10-5/h1H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDCZIZWPKHDHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308216 | |
| Record name | 4-amino-5,7-dichloro-2,1,3-benzothiadiazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16407-86-6 | |
| Record name | NSC202719 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-5,7-dichloro-2,1,3-benzothiadiazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Advanced Derivatization of 4 Amino 5,7 Dichloro 2,1,3 Benzothiadiazol and Its Precursors
Methodologies for Constructing the 2,1,3-Benzothiadiazole (B189464) Scaffold
The foundational step in the synthesis of 4-amino-5,7-dichloro-2,1,3-benzothiadiazole is the construction of the 2,1,3-benzothiadiazole ring system. A prevalent and historically significant method involves the reaction of an appropriately substituted o-phenylenediamine (B120857) with thionyl chloride (SOCl₂). nih.gov This reaction proceeds via a condensation mechanism, where the sulfur and nitrogen atoms from the thionyl chloride form the thiadiazole ring fused to the benzene (B151609) ring of the diamine.
The general reaction is as follows:
C₆H₄(NH₂)₂ + SOCl₂ → C₆H₄N₂S + 2 HCl + H₂O
This method is advantageous due to the commercial availability of a wide range of substituted o-phenylenediamines, allowing for the introduction of various functionalities onto the benzene ring prior to the cyclization step. The reaction conditions are typically straightforward, often involving heating the reactants in a suitable solvent. nih.gov
| Reactants | Reagents | Product | Reference |
| o-Phenylenediamine | Thionyl chloride | 2,1,3-Benzothiadiazole | nih.gov |
Regioselective Functionalization Approaches for Chlorination
Achieving the specific 5,7-dichloro substitution pattern on the 2,1,3-benzothiadiazole scaffold requires careful consideration of regioselectivity. The electronic nature of the benzothiadiazole ring, which is electron-deficient, influences the positions susceptible to electrophilic attack.
Direct chlorination of the parent 2,1,3-benzothiadiazole can lead to a mixture of chlorinated products. Therefore, a more controlled approach often involves the use of a pre-functionalized benzene derivative that already contains the desired chlorine atoms at the appropriate positions before the construction of the thiadiazole ring. For instance, starting with 3,5-dichloro-1,2-phenylenediamine would directly yield 5,7-dichloro-2,1,3-benzothiadiazole upon reaction with thionyl chloride.
Alternatively, regioselective C-H functionalization techniques are emerging as powerful tools for the direct introduction of halogen atoms onto the benzothiadiazole core. nih.gov These methods often employ transition metal catalysts to direct the halogenation to specific positions.
Introduction of the Amino Group at Position 4
The introduction of an amino group at the 4-position of the 5,7-dichloro-2,1,3-benzothiadiazole scaffold is a crucial step. A common and effective strategy involves the nitration of the dichlorinated benzothiadiazole followed by the reduction of the nitro group.
The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The directing effects of the existing chloro substituents and the thiadiazole ring guide the nitro group to the 4-position. Subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
This two-step process provides a reliable route to the desired 4-amino-5,7-dichloro-2,1,3-benzothiadiazole.
| Starting Material | Reaction Steps | Final Product |
| 5,7-Dichloro-2,1,3-benzothiadiazole | 1. Nitration (HNO₃, H₂SO₄) 2. Reduction (e.g., SnCl₂, HCl) | 4-Amino-5,7-dichloro-2,1,3-benzothiadiazole |
Directed Synthesis of Dichloro-Aminated Benzothiadiazoles
Condensation Reactions in Benzothiadiazole Synthesis
As mentioned in section 2.1, condensation reactions are central to the formation of the benzothiadiazole scaffold. nih.gov For the directed synthesis of 4-amino-5,7-dichloro-2,1,3-benzothiadiazole, the ideal starting material for the condensation reaction would be 3,5-dichloro-4-nitro-1,2-phenylenediamine. Reaction of this precursor with thionyl chloride would directly yield 4-nitro-5,7-dichloro-2,1,3-benzothiadiazole, which can then be reduced to the target compound.
This approach consolidates the introduction of the chloro and nitro functionalities before the heterocyclic ring formation, offering a high degree of control over the final substitution pattern.
Halogenation and Subsequent Amination Routes
An alternative synthetic pathway involves the initial halogenation of a 4-amino-2,1,3-benzothiadiazole precursor. This route would begin with the synthesis of 4-amino-2,1,3-benzothiadiazole, which can be prepared from 3-nitro-1,2-phenylenediamine via cyclization and subsequent reduction of the nitro group.
The subsequent regioselective dichlorination of 4-amino-2,1,3-benzothiadiazole at the 5- and 7-positions presents a challenge due to the activating and directing effects of the amino group. Electrophilic chlorination would likely occur at positions activated by the amino group, potentially leading to a mixture of products. Therefore, this route may require the use of protecting groups for the amine or highly specific catalytic methods to achieve the desired regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions for Benzothiadiazole Derivatization
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile method for the introduction of the amino group. nih.gov This approach would involve the synthesis of a 4-halo-5,7-dichloro-2,1,3-benzothiadiazole precursor, for instance, 4-bromo-5,7-dichloro-2,1,3-benzothiadiazole.
The Buchwald-Hartwig amination reaction would then be employed to couple this halo-substituted benzothiadiazole with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a palladium catalyst and a suitable ligand. wiley.comsemanticscholar.org This method is known for its high functional group tolerance and can be a highly efficient route for the late-stage introduction of the amino group.
| Precursor | Reaction Type | Reagents | Product | Reference |
| 4-Bromo-5,7-dichloro-2,1,3-benzothiadiazole | Buchwald-Hartwig Amination | Ammonia source, Pd catalyst, ligand, base | 4-Amino-5,7-dichloro-2,1,3-benzothiadiazole | nih.gov |
Cycloaddition Reactions in Benzothiadiazole Derivatization
Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. In the context of benzothiadiazole chemistry, these reactions have been employed to introduce new ring systems, thereby modulating the electronic and photophysical properties of the resulting molecules. Two notable examples of cycloaddition reactions involving benzothiadiazole derivatives are the Diels-Alder reaction and azide-nitrile cycloaddition.
One prominent example is the Diels-Alder reaction between 4,7-di(thien-2-yl)-2,1,3-benzothiadiazole and dimethyl acetylenedicarboxylate. researchgate.net This reaction proceeds in refluxing anhydrous xylene to yield the corresponding 4,7-di(thien-2-yl)-2,1,3-benzothiadiazole-5,6-dimethyl ester in excellent yield. researchgate.net This demonstrates the utility of the benzothiadiazole core as a platform for [4+2] cycloadditions to build more complex fused systems.
Another significant cycloaddition strategy is the 1,3-dipolar azide-nitrile cycloaddition. This has been effectively used to synthesize novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivatives. nih.govmdpi.comnih.gov This method allows for the efficient construction of triazole-linked benzothiadiazole systems, which have shown potential as emissive layers in organic light-emitting diodes (OLEDs). nih.govmdpi.comnih.gov The reaction is often followed by a Buchwald-Hartwig cross-coupling to introduce further aryl substituents on the amino group of the newly formed triazole ring. nih.govmdpi.comnih.gov
Table 1: Examples of Cycloaddition Reactions in Benzothiadiazole Derivatization
| Reaction Type | Reactants | Product | Reference |
| Diels-Alder Reaction | 4,7-di(thien-2-yl)-2,1,3-benzothiadiazole, Dimethyl acetylenedicarboxylate | 4,7-di(thien-2-yl)-2,1,3-benzothiadiazole-5,6-dimethyl ester | researchgate.net |
| Azide-Nitrile Cycloaddition | Benzothiadiazole-containing nitrile, Organic azide | 5-amino-1,2,3-triazolyl 2,1,3-benzothiadiazole derivative | nih.govmdpi.comnih.gov |
Post-Synthetic Modifications and Formation of Complex Architectures Involving the 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol Moiety
Post-synthetic modification is a crucial strategy for the late-stage functionalization of molecules, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. The amino group of 4-amino-2,1,3-benzothiadiazole derivatives serves as a versatile handle for such modifications.
A key example of post-synthetic modification is the reaction of 4-amino-5-chloro-2,1,3-benzothiadiazole (B17833) with 1-acyl-2-imidazolidinone to produce 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole, a compound also known as Tizanidine. google.com This reaction demonstrates the ability to build complex heterocyclic structures from the simple amino-benzothiadiazole scaffold. The reaction is typically carried out in the presence of phosphorus oxychloride. google.com
Furthermore, the amino group can be a site for the coordination of metal ions, leading to the formation of complex architectures such as metal-organic frameworks (MOFs) or discrete coordination complexes. While not specific to the dichloro-derivative, the general principle of using amino-tagged organic molecules as ligands in coordination chemistry is well-established. rsc.org Such modifications can impart interesting magnetic, catalytic, or photophysical properties to the resulting materials.
The derivatization of the amino group can also be achieved through standard organic transformations. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to attach other molecular fragments. These modifications are instrumental in fine-tuning the properties of the benzothiadiazole core for various applications.
Table 2: Examples of Post-Synthetic Modifications of Amino-Benzothiadiazole Derivatives
| Modification Type | Reactants | Product | Significance | Reference |
| Heterocycle Formation | 4-amino-5-chloro-2,1,3-benzothiadiazole, 1-acyl-2-imidazolidinone | 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole (Tizanidine) | Synthesis of a pharmaceutically active compound | google.com |
| N-Arylation (Buchwald-Hartwig) | 5-amino-1,2,3-triazolyl 2,1,3-benzothiadiazole, Aryl halide | N-aryl substituted 5-amino-1,2,3-triazolyl 2,1,3-benzothiadiazole | Tuning of optoelectronic properties | nih.govmdpi.comnih.gov |
Chemical Reactivity and Mechanistic Investigations of 4 Amino 5,7 Dichloro 2,1,3 Benzothiadiazol
Nucleophilic Substitution Reactions on the Halogenated Benzothiadiazole Core
The presence of two chlorine atoms on the electron-deficient benzothiadiazole ring makes 4-amino-5,7-dichloro-2,1,3-benzothiadiazol a candidate for nucleophilic aromatic substitution (SNAr) reactions. The benzothiadiazole moiety itself is strongly electron-withdrawing, which facilitates the addition of nucleophiles to the aromatic ring, a key step in the SNAr mechanism.
While specific studies on the di-chloro derivative are not extensively detailed, the principles of SNAr on related halogenated heterocyclic systems are well-documented. For instance, studies on 2,4-dichloroquinazoline (B46505) show regioselective substitution, where amine nucleophiles preferentially attack the 4-position. nih.gov In the case of this compound, the two chlorine atoms at the C5 and C7 positions are electronically distinct due to their positions relative to the activating amino group. The C5-chloro is ortho to the amino group, while the C7-chloro is para. This differentiation suggests that regioselective mono-substitution by a nucleophile could be achievable under controlled conditions, with the relative reactivity of each position depending on a combination of electronic and steric factors. A second substitution to yield a disubstituted product would likely require more forcing conditions.
Common nucleophiles for such reactions include alkoxides, thiolates, and primary or secondary amines. The reaction typically proceeds under basic conditions to generate the active nucleophile and may be facilitated by heat or microwave irradiation.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) on the this compound core is a challenging transformation. The reaction is governed by a conflict between activating and deactivating influences. The 2,1,3-benzothiadiazole (B189464) ring system is inherently electron-deficient and strongly deactivates the fused benzene ring towards electrophilic attack. acs.orgdiva-portal.org This deactivation is further intensified by the two electron-withdrawing chlorine atoms at C5 and C7.
Therefore, any successful electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, would be strongly directed to the C6 position. nih.gov However, the combined deactivating effect of the benzothiadiazole ring and the two chlorine atoms suggests that such reactions would be very sluggish and require harsh conditions, which might lead to decomposition. acs.orgyoutube.com Friedel-Crafts reactions, in particular, are known to fail on strongly deactivated aromatic rings. youtube.com
Reactivity of the Amino Group: Acylation, Alkylation, and Condensation Reactions
The exocyclic amino group at the C4 position serves as a primary site for functionalization, allowing for the elaboration of the core structure. Its reactivity is characteristic of an aromatic amine, although its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the dichlorinated benzothiadiazole ring.
Acylation: The amino group can readily undergo acylation with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental for introducing a variety of functional groups and for protecting the amino group during subsequent chemical transformations.
Alkylation: N-alkylation can be achieved using alkyl halides. The reaction may produce a mixture of mono- and di-alkylated products, depending on the stoichiometry and reaction conditions employed.
Condensation Reactions: The amino group is a key handle for constructing more complex heterocyclic systems via condensation reactions. A notable example, demonstrated on the closely related 4-amino-5-chloro-2,1,3-benzothiadiazole (B17833), is the reaction with 1-acetyl-2-imidazolidinone. In the presence of a dehydrating agent like phosphorus oxychloride (POCl₃), this reaction forms 5-chloro-4-[(2-imidazolin-2-yl)amino]-2,1,3-benzothiadiazole, a key intermediate in the synthesis of the muscle relaxant Tizanidine. It is anticipated that this compound would undergo a similar transformation.
| Reaction Type | Reagent | Conditions | Product Type |
| Acylation | Acyl Chloride, Base | Room Temperature | N-Acyl-aminobenzothiadiazole |
| Alkylation | Alkyl Halide, Base | Elevated Temperature | N-Alkyl-aminobenzothiadiazole |
| Condensation | 1-acetyl-2-imidazolidinone | POCl₃, 50-60 °C | Imidazoline-substituted aminobenzothiadiazole |
This table presents typical reaction types and conditions for the amino group based on established chemistry of aromatic amines and related benzothiadiazoles.
Transition Metal-Catalyzed Transformations Utilizing Benzothiadiazoles
Transition metal catalysis offers powerful tools for functionalizing the this compound scaffold, either through C-H activation or by cross-coupling reactions at the C-Cl bonds.
While direct C-H arylation of the benzothiadiazole ring ortho to the amino group is sterically and electronically challenging, the 4-amino-2,1,3-benzothiadiazole (ABTD) unit has been ingeniously employed as a removable bidentate directing group. acs.orgresearchgate.net In this strategy, a carboxylic acid substrate is first converted into an amide using the ABTD moiety. The nitrogen atom of the amino group and a nitrogen atom of the thiadiazole ring then act as a bidentate chelating system, directing a palladium(II) catalyst to activate and functionalize specific β-C(sp²)–H or γ-C(sp³)–H bonds of the attached substrate. acs.orgresearchgate.netthieme-connect.com This methodology has proven to be highly efficient and comparable to the well-established 8-aminoquinoline (B160924) directing group. acs.org This approach enables the synthesis of a wide array of functionalized carboxamides, which can subsequently be hydrolyzed to release the desired carboxylic acid product and recover the ABTD directing group.
The two chlorine atoms at the C5 and C7 positions are prime handles for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions. nih.gov These reactions are cornerstones of modern organic synthesis, allowing for the coupling of aryl halides with organoboron or organotin reagents, respectively.
Suzuki-Miyaura Coupling: This reaction would involve coupling this compound with an aryl- or heteroarylboronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org The reaction could potentially proceed in a stepwise manner, allowing for selective mono-arylation at either the C5 or C7 position, followed by a second coupling to introduce a different aryl group, leading to unsymmetrically substituted products.
Stille Coupling: Similarly, the Stille reaction would couple the di-chloro substrate with an organostannane reagent (e.g., Ar-SnBu₃) using a palladium catalyst. scispace.com Stille reactions are often valued for their tolerance of a wide range of functional groups.
The successful implementation of these cross-coupling reactions would provide a versatile route to a diverse library of 5,7-diaryl-4-amino-2,1,3-benzothiadiazole derivatives, which are of interest for applications in organic electronics and as fluorescent probes. researchgate.net
| Reaction | Catalyst / Ligand | Base | Coupling Partner | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ or Pd(OAc)₂ / XPhos | K₂CO₃ or Cs₂CO₃ | Ar-B(OH)₂ | Toluene or DME/H₂O | 80-110 |
| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃ / P(o-tol)₃ | (Not always required) | Ar-Sn(Bu)₃ | Toluene or Dioxane | 80-110 |
This table outlines typical conditions for Suzuki-Miyaura and Stille cross-coupling reactions as applied to halogenated aromatic and heteroaromatic substrates. nih.govscispace.comresearchgate.net
Reaction Pathway Elucidation and Kinetic Studies
Detailed mechanistic investigations, including kinetic studies, on the specific reactions of this compound are not widely available in the current literature. Such studies are crucial for optimizing reaction conditions and fully understanding the electronic and steric factors that govern its reactivity.
Elucidation of reaction pathways for the transformations described above would typically involve a combination of experimental and computational methods. Experimental approaches could include:
Reaction Monitoring: Using techniques like ¹H NMR, HPLC, or GC-MS to track the concentrations of reactants, intermediates, and products over time to establish a kinetic profile.
Intermediate Trapping/Isolation: Designing experiments to isolate or trap key reaction intermediates, such as the Meisenheimer complexes in SNAr reactions or organopalladium species in cross-coupling cycles.
Isotope Labeling Studies: Using isotopically labeled reagents to trace the pathways of atoms throughout the reaction mechanism.
Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to model reaction energy profiles, calculate the geometries of transition states, and rationalize observed regioselectivity, for instance, in the nucleophilic or electrophilic substitution reactions. At present, a comprehensive mechanistic portrait for this specific molecule remains an area for future research.
Intermolecular Interactions and Self-Assembly of Benzothiadiazole Derivatives
The supramolecular architecture and solid-state properties of benzothiadiazole derivatives are profoundly influenced by a complex interplay of non-covalent intermolecular interactions. These forces dictate molecular packing in the crystalline state, influence electronic properties, and drive self-assembly into higher-order structures. For 4-amino-5,7-dichloro-2,1,3-benzothiadiazole, the presence of halogen atoms (chlorine), an amino group, and an extended π-system creates a rich landscape for various types of interactions, including halogen bonding, hydrogen bonding, and π-π stacking.
Detailed analysis of related benzothiadiazole and benzothiazole (B30560) structures reveals how these specific interactions govern their self-assembly. The combination of hydrogen bond donors (the amino group), halogen bond donors (the chlorine atoms), and the aromatic system allows for the formation of robust and highly directional supramolecular networks.
Key Intermolecular Interactions:
Halogen Bonding: Covalently bound halogen atoms, such as the chlorine in 4-amino-5,7-dichloro-2,1,3-benzothiadiazole, possess a region of positive electrostatic potential known as a σ-hole. This allows them to act as directional Lewis acids, forming attractive interactions with Lewis bases like nitrogen or oxygen atoms. In related chloro-substituted heterocyclic systems, N···Cl halogen bonds have been identified as a key packing force, often exhibiting near-linear geometry (e.g., C-Cl···N angles approaching 180°), which contributes significantly to the stability of the crystal lattice. nih.gov
Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor. It can form strong N-H···N or N-H···Cl hydrogen bonds with neighboring molecules. nih.gov In the crystal structures of analogous compounds, these interactions often link molecules into chains or sheets, forming a primary structural motif. nih.gov For instance, N-H···Cl interactions have been observed to direct the assembly of related chlorinated amino-heterocycles. nih.gov
π-π Stacking: The planar, electron-deficient benzothiadiazole ring system facilitates π-π stacking interactions. These interactions can occur in various geometries, such as co-facial, slipped-stack, or head-to-tail arrangements, and are crucial for stabilizing the extended solid-state structure. These stacking interactions play a vital role in the electronic properties of materials by facilitating charge transport between molecules.
The synergy of these diverse intermolecular forces drives the self-assembly of benzothiadiazole derivatives into well-defined supramolecular architectures. The directionality and specificity of hydrogen and halogen bonds, complemented by the less directional but significant π-π stacking and van der Waals forces, allow for the precise control of molecular arrangement, which is fundamental to the design of functional organic materials.
Interactive Data Tables
Table 1: Summary of Key Intermolecular Interactions in Benzothiadiazole and Related Heterocyclic Derivatives
| Interaction Type | Donor | Acceptor | Typical Geometry/Distance | Significance in Self-Assembly | Reference(s) |
| Halogen Bond | C-Cl | N, O, Cl | Short contact distances (e.g., N···Cl at 3.13 Å); highly linear angle (e.g., C-Cl···N at ~178°) | Provides strong directionality, forming chains and stabilizing layers. | nih.gov |
| Hydrogen Bond | N-H (amine) | N, O, Cl | Formation of hydrogen-bonded chains. | Key directional force for creating primary 1D or 2D supramolecular motifs. | nih.gov |
| π-π Stacking | Benzothiadiazole Ring | Benzothiadiazole Ring | Inter-planar distance of ~3.8 Å. | Stabilizes crystal packing and influences electronic communication between molecules. | nih.gov |
| C-H···π Interaction | C-H | Aromatic Ring | --- | Contributes to the overall stability of the three-dimensional network. | researchgate.net |
Table 2: Detailed Research Findings on Supramolecular Assembly in a Related Benzothiazine Derivative
This table details the quantitative contributions of various intermolecular interactions as determined by Hirshfeld surface analysis for a related chlorinated, amino-substituted heterocyclic compound, demonstrating the complexity of forces at play.
| Molecule Studied | 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] nih.govthiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
| Primary Assembly Motif | Hydrogen-bonded chains formed via N-H···O and N-H···Cl interactions. |
| Secondary Structural Motifs | π-π stacking interactions between dihydrothiazine rings of neighboring chains, leading to the formation of layers. |
| Hirshfeld Surface Analysis (% Contribution) | |
| H···H | 44.7% |
| O···H / H···O | 21.8% |
| N···H / H···N | 11.9% |
| C···H / H···C | 9.5% |
| Cl···H / H···Cl | 7.2% |
| Reference | nih.gov |
No Publicly Available Research Found on the Coordination Chemistry of this compound
Following a comprehensive search of scientific literature and chemical databases, no specific information or research articles could be found on the coordination chemistry and supramolecular assemblies of the chemical compound This compound .
While the compound itself is documented, there is no available published research detailing its use as a ligand in metal complexation. Consequently, it is not possible to provide an article based on the requested outline, as there are no findings on its ligand properties, the synthesis and structural characterization of its metal complexes, its coordination modes, or the non-covalent interactions within potential coordination polymers.
Research is available for related, but structurally distinct, compounds. Notably, studies have been conducted on the coordination chemistry of the parent compound, 4-amino-2,1,3-benzothiadiazole , and its mono-chlorinated derivative, 4-amino-5-chloro-2,1,3-benzothiadiazole . These studies explore their interactions with various metals, including zinc and copper, and analyze their resulting structures and properties. However, the specific electronic and steric effects of the two chlorine atoms in the 5 and 7 positions of the requested compound mean that data from these other molecules cannot be extrapolated to accurately describe the behavior of this compound.
Due to the strict requirement to focus solely on This compound , and the absence of relevant scientific data, the requested article cannot be generated.
Coordination Chemistry and Supramolecular Assemblies of 4 Amino 5,7 Dichloro 2,1,3 Benzothiadiazol
Investigation of Non-Covalent Interactions within Coordination Polymers and Organic Solids
Chalcogen-Nitrogen Interactions (S···N)
A defining feature in the crystal engineering of 2,1,3-benzothiadiazole (B189464) and its analogues is the chalcogen bond. This is a non-covalent interaction where the electron-deficient region on the sulfur atom of the thiadiazole ring (the σ-hole) interacts with a nucleophilic region, typically the lone pair of a nitrogen atom, on an adjacent molecule. researchgate.net This S···N interaction acts as a reliable supramolecular synthon, directing the assembly of molecules into well-defined architectures such as dimers or extended chains. researchgate.netresearchgate.net
In the case of 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol, the sulfur atom is expected to be a potent chalcogen bond donor, its electrophilicity enhanced by the electron-withdrawing nature of the fused ring system. The nitrogen atoms of the thiadiazole ring on a neighboring molecule can serve as the chalcogen bond acceptors. Studies on related benzo-1,3-chalcogenazoles have demonstrated that such interactions can program the molecular organization to form wire-like polymeric structures in the solid state. cardiff.ac.uk While specific crystallographic data for this compound is not available in the cited literature, the parameters for chalcogen bonding in related structures provide insight into the expected geometry of these interactions.
Table 1: Representative Chalcogen Bond Parameters in Related Chalcogenodiazole Structures This table presents illustrative data from related compounds to demonstrate typical interaction geometries, as specific data for this compound is not available in the reviewed sources.
| Interacting Atoms | Compound Class | Distance (Å) | Angle (°) | Supramolecular Motif | Reference |
| Se···N | Benzoselenadiazole | < 3.37 | ~165 | Dimeric Assembly | researchgate.net |
| Se···N | Pyridinium-fused 1,2,4-selenadiazole | --- | --- | Supramolecular Dimers | researchgate.net |
| Te···N | 1,2,5-Telluradiazole | --- | --- | Dimers & Ribbons | morressier.com |
π-Stacking and Hydrogen Bonding in Crystal Packing
The planar, aromatic structure of the benzothiadiazole system, combined with the presence of a hydrogen-bond-donating amino group, facilitates a combination of π-stacking and hydrogen bonding interactions that are crucial for the stability of its crystal lattice.
π-Stacking: The electron-deficient benzothiadiazole ring system promotes favorable π-π stacking interactions. In the solid state, these interactions typically manifest as parallel-displaced or slip-stacked arrangements where the electron-deficient ring of one molecule overlaps with the electron-richer benzene (B151609) portion of a neighbor. acs.org This intermolecular overlap between donor and acceptor regions of adjacent molecules is a key factor in facilitating charge transport in materials based on this core structure. acs.org The strength and geometry of these interactions, characterized by parameters such as the centroid-to-centroid distance and the perpendicular distance between planes, are sensitive to the nature and position of substituents on the ring.
Table 2: Typical Parameters for Non-Covalent Interactions in Related Heterocyclic Crystals This table provides typical values for hydrogen bonds and π-stacking from analogous systems to illustrate the interactions expected for this compound.
| Interaction Type | Donor/Acceptor or Ring System | Distance (Å) | Description | Reference |
| Hydrogen Bond | C-H···N | 2.56 | Intermolecular contact | mdpi.com |
| Hydrogen Bond | C-H···S | 2.95 - 2.99 | Intermolecular contact | mdpi.com |
| π-π Stacking | Benzothiadiazole/Thiophene | 3.29 - 3.36 | Strong interaction between neighboring complexes | researchgate.net |
| Aromatic C-H···π | Phenyl C-H / Benzothiadiazole π-system | 2.87 | Interaction between adjacent molecules | mdpi.com |
Charge-Transfer Complexes Involving Benzothiadiazole Derivatives
Research has demonstrated the formation of CT complexes where 4-amino-2,1,3-benzothiadiazole, the parent compound to the title molecule, acts as the electron donor (D). nih.gov In these complexes, the electron acceptors (A) can be other benzothiadiazole derivatives bearing strong electron-withdrawing groups, such as nitro substituents. The formation of these D-A complexes is characterized by the appearance of a new, broad absorption band in the UV-Visible spectrum at longer wavelengths (λmax = 517–705 nm), which is absent in the spectra of the individual components. nih.gov
The stability of these CT complexes in the crystalline state is not solely due to the charge-transfer interaction itself. Model energy calculations have revealed the significant contribution of both dispersion forces and intermolecular hydrogen bonding between the donor and acceptor molecules. nih.gov The amino group of the donor is particularly important in this regard, as it can form hydrogen bonds with electronegative atoms (e.g., oxygen from a nitro group) on the acceptor molecule, thus reinforcing the assembly.
Table 3: Examples of Charge-Transfer (CT) Complexes Formed with Benzothiadiazole Derivatives This table summarizes data from known CT complexes involving the 4-amino-2,1,3-benzothiadiazole scaffold to illustrate the principles applicable to its dichlorinated derivative.
| Electron Donor (D) | Electron Acceptor (A) | CT Band λmax (nm) | Key Stabilizing Interactions | Reference |
| 4-Amino-2,1,3-benzothiadiazole | 4-Nitro-2,1,3-benzothiadiazole | --- | Dispersion, Hydrogen Bonding | nih.gov |
| 4-Amino-2,1,3-benzothiadiazole | 4,6-Dinitro-2,1,3-benzothiadiazole | 517-705 | Dispersion, Hydrogen Bonding | nih.gov |
| 4-Amino-2,1,3-benzothiadiazole | researchgate.netacs.orgacs.orgThiadiazolo[3,4-c] researchgate.netacs.orgacs.orgthiadiazole | 517-705 | Dispersion, Hydrogen Bonding | nih.gov |
Structure Activity Relationship Sar Studies of 4 Amino 5,7 Dichloro 2,1,3 Benzothiadiazol Derivatives
Impact of Halogenation Pattern on Electronic and Steric Properties
The presence and positioning of halogen atoms on the benzothiadiazole ring significantly impact the molecule's electronic and steric properties. In the case of 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol, the two chlorine atoms at the 5 and 7 positions exert a strong influence.
Halogens are electron-withdrawing groups, and their introduction to the benzothiadiazole scaffold generally leads to a lowering of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netnih.gov This effect is particularly pronounced with highly electronegative halogens like fluorine. The introduction of chlorine atoms can lead to a lower HOMO level and stronger steric hindrance. researchgate.net The specific positioning of these halogens dictates the extent of this electronic modulation. For instance, in related conjugated polymers, halogenation of the benzothiadiazole unit is a key strategy for tuning the electronic properties of the material. nu.edu.kz
The steric hindrance introduced by the chlorine atoms at the 5 and 7 positions can influence the planarity of the molecule and its derivatives. researchgate.net This can, in turn, affect intermolecular interactions and the solid-state packing of the molecules, which has implications for their bulk properties and performance in materials science applications.
Role of the Amino Group in Modulating Molecular Interactions
The amino group at the 4-position of the benzothiadiazole ring plays a pivotal role in modulating molecular interactions through its electron-donating nature and its capacity for hydrogen bonding. This functional group can significantly influence the molecule's photophysical properties and its interactions with other molecules. rsc.orgmdpi.com
As an electron-donating group, the amino group can engage in intramolecular charge transfer (ICT) with the electron-accepting benzothiadiazole core. mdpi.com This ICT character is fundamental to the photophysical properties of many benzothiadiazole derivatives, influencing their absorption and emission spectra. The strength of this donor-acceptor interaction can be further tuned by modifying the amino group, for example, by substitution.
Furthermore, the amino group is a hydrogen bond donor, enabling it to form intermolecular hydrogen bonds. These interactions can influence the supramolecular assembly of the molecules in the solid state and their solubility in different solvents. In coordination chemistry, the amino group can also act as a ligand, coordinating with metal ions to form complexes with unique luminescent properties. rsc.org The interplay between the amino group and other substituents can lead to complex effects on molecular geometry and intermolecular contacts. mdpi.com
Correlations between Structural Modifications and Biological Activity Profiles
While direct biological activity data for this compound is not extensively detailed in the provided context, the principles of SAR from related heterocyclic compounds like benzothiazoles and 4-aminoquinolines can provide valuable insights. rjptonline.orgnih.govnih.govresearchgate.netyoutube.com Structural modifications to these scaffolds have been shown to profoundly impact their biological activities.
In the case of 4-aminoquinolines, the substituent at the 7-position, which is analogous to the 5 and 7 positions in this compound, is crucial for antimalarial activity. nih.govyoutube.com Electron-withdrawing groups at this position, such as chlorine, are essential for the high potency of drugs like chloroquine. youtube.com These groups influence the pKa of the quinoline (B57606) nitrogen and the side chain, which in turn affects drug accumulation in the parasite's food vacuole. nih.gov
Based on these analogies, it can be inferred that modifications to the 4-amino group or the 5,7-dichloro substitutions on the benzothiadiazole ring of the title compound would likely lead to significant changes in its biological activity profile.
Table 1: Analogous Structure-Activity Relationships in Related Heterocycles
| Heterocyclic Core | Position of Modification | Type of Substituent | Impact on Biological Activity |
|---|---|---|---|
| Benzothiazole (B30560) | 2-position | Amino group | Potent antitumor activity benthamscience.com |
Structure-Luminescence Relationship in Functionalized Benzothiadiazoles
The relationship between the molecular structure and the luminescence properties of functionalized benzothiadiazoles is a well-explored area, with the emission characteristics being highly tunable. rsc.orgresearchgate.netresearchgate.netrsc.org The inherent fluorescence of the benzothiadiazole core can be significantly altered by the introduction of various functional groups.
The position of substituents on the benzothiadiazole ring has a strong influence on the emissive behavior. researchgate.net For example, the introduction of a methoxy (B1213986) group at different positions can lead to distinct photophysical properties. The emission color and quantum yield are sensitive to the electronic nature and position of the substituents.
In the solid state, the molecular packing arrangement plays a crucial role in the luminescence properties. rsc.org Different packing modes can lead to different emission colors, a phenomenon known as mechanochromism, where grinding or shearing the solid material can induce a color change. This is often associated with a transition from a crystalline to an amorphous state. rsc.org
The coordination of 4-amino-2,1,3-benzothiadiazole to metal centers, such as zinc, can also dramatically alter the luminescence. rsc.org The resulting complexes can exhibit dual-band emission, with the emission color being tunable by controlling the concentration of the free ligand. rsc.org
Influence of Substituents on Photophysical Properties
Substituents have a profound influence on the photophysical properties of benzothiadiazole derivatives by altering their electronic structure. researchgate.netresearchgate.netmdpi.comresearchgate.net The interplay between electron-donating and electron-withdrawing groups is a key strategy for tuning these properties.
The introduction of electron-donating groups, such as an amino or methoxy group, can increase the HOMO energy level and lead to a red-shift in the absorption and emission spectra. mdpi.comresearchgate.net Conversely, electron-withdrawing groups, like nitro or halogen atoms, can lower the LUMO energy level. researchgate.netnih.gov The combination of donor and acceptor moieties within the same molecule can create a strong intramolecular charge transfer (ICT) character, which is often responsible for the observed photophysical properties. mdpi.comnih.gov
The nature and position of the substituents also affect the fluorescence quantum yield. For instance, introducing chlorine atoms can sometimes lead to a lower quantum yield in solution but a higher quantum yield in the form of organic dots. researchgate.net The steric bulk of substituents can influence the planarity of the molecule, which in turn affects the extent of π-conjugation and, consequently, the photophysical properties. researchgate.net
Table 2: Effect of Substituents on Photophysical Properties of Benzothiadiazole Derivatives
| Substituent Type | Effect on HOMO/LUMO | Impact on Absorption/Emission |
|---|---|---|
| Electron-donating (e.g., -NH2, -OCH3) | Increases HOMO energy | Red-shift (bathochromic shift) mdpi.comresearchgate.net |
| Electron-withdrawing (e.g., -NO2, -Cl) | Lowers LUMO energy | Can lead to red-shift in donor-acceptor systems researchgate.netnih.gov |
Rational Design Principles for Optimized Benzothiadiazole-Based Scaffolds
The rational design of benzothiadiazole-based scaffolds with optimized properties for specific applications relies on a deep understanding of the structure-property relationships discussed in the preceding sections. nih.govnih.gov Key design principles include the strategic placement of functional groups to fine-tune the electronic and photophysical properties.
For applications in organic electronics and photonics, the design often focuses on creating donor-acceptor systems to achieve desired energy levels and charge transport characteristics. nih.gov The choice of donor and acceptor units, as well as the linking π-bridge, are critical parameters that are systematically varied to optimize performance. researchgate.net
Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), play a crucial role in the rational design process. rsc.orgmdpi.com These methods allow for the prediction of the electronic and optical properties of new molecular designs before their synthesis, thus guiding the experimental efforts. More recently, machine learning models are being developed to predict the photophysical properties of benzothiadiazole derivatives, further accelerating the design of novel materials with tailored characteristics. nih.gov
The synthesis of unsymmetrically substituted benzothiadiazoles has also emerged as a key strategy, as it allows for a more nuanced control over the molecular properties compared to the more common symmetrically substituted derivatives. researchgate.net Access to a wider range of substitution patterns is crucial for the continued development of optimized benzothiadiazole-based materials.
Computational and Theoretical Investigations of 4 Amino 5,7 Dichloro 2,1,3 Benzothiadiazol
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic properties of molecules. For benzothiadiazole derivatives, DFT calculations are routinely employed to determine optimized molecular geometries, including bond lengths and angles, as well as to understand the distribution of electron density within the molecule. These calculations provide a foundational understanding of the molecule's structure at the atomic level.
For the broader class of 2,1,3-benzothiadiazole (B189464) compounds, DFT studies have been instrumental in designing and synthesizing new materials with specific optoelectronic properties. The choice of functional and basis set in DFT calculations is crucial for obtaining results that correlate well with experimental data.
HOMO-LUMO Energy Gap Analysis
A critical aspect of understanding the electronic behavior of a molecule is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties.
A smaller HOMO-LUMO gap generally indicates that a molecule can be more easily excited, which is a desirable characteristic for applications in organic electronics such as organic light-emitting diodes (OLEDs) and solar cells. In many donor-acceptor type benzothiadiazole derivatives, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting benzothiadiazole core. This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) upon photoexcitation. For 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol, the amino group would act as an electron donor, and the dichloro-substituted benzothiadiazole ring would be the acceptor.
| Parameter | General Significance for Benzothiadiazoles |
|---|---|
| HOMO Energy | Correlates with the ionization potential and electron-donating ability. |
| LUMO Energy | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | Influences electronic transitions, color, and chemical reactivity. A smaller gap often leads to absorption at longer wavelengths. |
Electrostatic Potential Surfaces
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack.
For a molecule like this compound, the MEP surface would likely show a negative potential around the nitrogen atoms of the benzothiadiazole ring and the chlorine atoms, while the hydrogen atoms of the amino group would exhibit a positive potential. This information is crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to characterize the nature of chemical bonds. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, one can classify bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). QTAIM analysis can elucidate the strength and nature of intramolecular and intermolecular interactions, providing a deeper understanding of the forces that govern the molecular structure and crystal packing of benzothiadiazole derivatives.
Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction (UV-Vis and Luminescence)
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, making it particularly useful for predicting spectroscopic properties such as UV-Vis absorption and luminescence (fluorescence and phosphorescence). By calculating the energies of electronic transitions between the ground and excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and emission.
For many benzothiadiazole derivatives, TD-DFT calculations have successfully explained their photophysical properties, including the nature of the electronic transitions (e.g., π-π* or intramolecular charge transfer) and the factors influencing their fluorescence quantum yields. These theoretical predictions are invaluable for designing new fluorescent probes and materials for optoelectronic applications.
| Spectroscopic Property | Information from TD-DFT |
|---|---|
| UV-Vis Absorption | Predicts absorption wavelengths and oscillator strengths, corresponding to the color and intensity of absorption bands. |
| Luminescence (Fluorescence/Phosphorescence) | Predicts emission wavelengths and helps in understanding the mechanisms of light emission. |
| Excited State Character | Identifies the nature of electronic transitions (e.g., ICT, π-π*). |
Molecular Dynamics Simulations of Benzothiadiazole-Containing Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For systems containing benzothiadiazole derivatives, MD simulations can provide insights into their conformational dynamics, interactions with surrounding molecules (like solvents or other components in a blend), and the morphology of thin films. This is particularly relevant for understanding the performance of benzothiadiazole-based materials in organic electronic devices, where the arrangement of molecules in the solid state plays a crucial role.
Predictive Modeling of Reactivity and Stability
Predictive modeling of reactivity and stability often involves the use of quantum chemical descriptors derived from DFT calculations. Parameters such as the HOMO-LUMO gap, ionization potential, electron affinity, chemical hardness, and softness can be used to predict a molecule's reactivity. For instance, a molecule with a small HOMO-LUMO gap is generally considered more reactive.
Furthermore, computational methods can be used to model reaction pathways and calculate activation energies, providing predictions about the kinetic stability of a compound and its susceptibility to degradation under various conditions. For this compound, such models could predict its stability towards oxidation, reduction, and photodecomposition, which is vital information for its potential applications.
Advanced Applications in Materials Science and Optoelectronics
Benzothiadiazole Derivatives as Building Blocks in Organic Electronic Devices
The electron-accepting nature of the benzothiadiazole unit makes it a fundamental building block in the design of donor-acceptor (D-A) type organic electronic materials.
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, benzothiadiazole derivatives are frequently employed as fluorescent emitters or as components of host materials. The intramolecular charge transfer (ICT) from a donor moiety to the BTD acceptor can result in tunable light emission across the visible spectrum. While numerous BTD derivatives have been successfully integrated into high-performance OLEDs, specific electroluminescence data and device performance metrics for 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol are not currently available in published research.
Organic Solar Cells (OSCs) and Photovoltaic Materials
The strong electron-withdrawing properties of the BTD core are advantageous for creating low bandgap polymers and small molecules for OSCs. These materials can absorb a broader range of the solar spectrum, potentially leading to higher power conversion efficiencies. The presence of chlorine atoms in other BTD derivatives has been shown to influence the molecular energy levels and morphology of the active layer in solar cells. However, specific studies detailing the use and performance of this compound in organic solar cells have not been identified.
Organic Field-Effect Transistors (OFETs)
Benzothiadiazole-based conjugated polymers have been utilized as the semiconducting layer in OFETs. The planar structure of the BTD unit can promote intermolecular π-π stacking, which is crucial for efficient charge transport. Research on polymers containing dichlorinated-2,1,3-benzothiadiazole has demonstrated their potential in achieving high charge carrier mobilities and excellent operational stability. researchgate.net Nevertheless, there is no specific research focusing on the transistor characteristics of materials derived from this compound.
Fluorescent Dyes and Probes for Advanced Imaging Applications
Benzothiadiazole derivatives are known for their strong fluorescence and environmental sensitivity, making them valuable as fluorescent dyes and probes. amazonaws.comresearchgate.netresearchgate.net
Solvatochromic Properties and Environmental Sensing
Many benzothiadiazole derivatives exhibit solvatochromism, meaning their absorption and emission spectra are sensitive to the polarity of their environment. This property arises from changes in the dipole moment of the molecule upon excitation. The amino group, being an electron-donating group, can enhance the ICT character and potentially lead to pronounced solvatochromic shifts. While the solvatochromism of various amino-benzothiadiazoles has been studied, specific data quantifying the solvatochromic behavior of this compound in different solvents is not documented.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission is a phenomenon where certain molecules, which are non-emissive in solution, become highly fluorescent upon aggregation. This is often attributed to the restriction of intramolecular rotations in the solid state. While AIE has been observed in a number of benzothiadiazole-based molecules, there are no specific reports confirming or detailing AIE characteristics for this compound. rsc.orgmdpi.commdpi.com
Development of Chemo/Biosensors Based on Benzothiadiazole Scaffolds
The 2,1,3-benzothiadiazole (B189464) (BTD) framework is a cornerstone in the design of fluorescent chemo/biosensors. BTD derivatives are known to be versatile fluorophores, and the presence of an amino group can confer significant fluorescent properties to the molecule. sci-hub.se These sensors leverage the inherent photophysical characteristics of the BTD core, such as high photostability, large Stokes shifts, and sensitivity to the local environment (solvatochromism). acs.org The underlying principle of BTD-based sensors often involves the modulation of their intramolecular charge transfer (ICT) state upon interaction with a target analyte.
Derivatives of BTD have been successfully employed as fluorescent probes for detecting a variety of analytes, including metal ions and biologically relevant molecules. mdpi.com For instance, the coordination of a metal ion to a BTD-based ligand can cause a noticeable change in the fluorescence emission, such as quenching ("turn-off") or enhancement ("turn-on"), or a spectral shift, enabling quantitative detection. bohrium.comnih.gov The electron-donating amino group in conjunction with the electron-accepting BTD core creates a push-pull system that is sensitive to external stimuli. This sensitivity is crucial for sensor development.
Research has demonstrated the design of BTD-based fluorescent sensors for various metal ions. The selectivity and sensitivity of these sensors can be fine-tuned by modifying the substituents on the BTD ring. While specific studies on 4-Amino-5,7-dichloro-2,1,3-benzothiadiazole are not extensively detailed in available literature, the principles derived from related structures are directly applicable. For example, benzothiadiazole derivatives have been engineered to selectively detect ions like Al³⁺, Cr³⁺, and Fe³⁺ through fluorescence quenching. bohrium.com
Table 1: Examples of Benzothiadiazole-Based Chemosensors and Their Performance
| Sensor Structure Type | Target Analyte(s) | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Benzothiadiazole-based MOF | Al³⁺, Cr³⁺, Fe³⁺ | Fluorescence turn-off | 0.055 µM (Al³⁺) | bohrium.comrsc.org |
| Benzothiazole-Benzothiadiazole | Cu²⁺, Co²⁺ | UV-Vis & Fluorescence Changes | Not Specified | mdpi.com |
| Benzothiadiazole-Triazole | Ni(II) | Selective Fluorescence Sensing | Not Specified | mdpi.com |
Utilization in Heterogeneous Photocatalysis
In recent years, benzothiadiazole-based materials, particularly conjugated polymers, have emerged as a promising class of metal-free, organic heterogeneous photocatalysts. sci-hub.seacs.org These materials are advantageous due to their high stability, ease of separation from the reaction mixture, and reusability. sci-hub.seacs.org Poly(benzothiadiazoles) and their derivatives can effectively catalyze a range of organic photoredox reactions under visible-light irradiation, offering a more environmentally friendly alternative to traditional transition-metal-based photocatalysts. sci-hub.seacs.org
The photocatalytic activity of these polymers stems from their ability to absorb visible light, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This creates an electron-hole pair that can initiate redox reactions. The energy levels of the HOMO and LUMO, and thus the photocatalytic potential, can be tuned by chemical modification of the benzothiadiazole monomer. The incorporation of donor-acceptor motifs, such as in 4-Amino-5,7-dichloro-2,1,3-benzothiadiazole, is a key strategy for narrowing the band gap and extending light absorption into the visible region.
Benzothiadiazole-based photocatalysts have been successfully used to promote various chemical transformations. acs.org These reactions are typically mediated by reactive radical intermediates generated by the photogenerated electrons and holes. sci-hub.se For example, ordered mesoporous polymers functionalized with benzothiadiazole have shown high catalytic activity for several conversions, including selective oxidation of sulfides and [3+2] cycloaddition reactions. researchgate.netnih.gov These catalysts are robust and can be recovered and reused multiple times without significant loss of activity. nih.gov
Table 2: Applications of Benzothiadiazole-Based Heterogeneous Photocatalysts
| Photocatalyst Type | Reaction Catalyzed | Key Features | Reference |
|---|---|---|---|
| Poly(benzothiadiazoles) | Various Organic Photoredox Reactions | Metal-free, stable, reusable | sci-hub.seacs.org |
| Benzothiadiazole-functionalized OMPs* | Selective oxidation, Cycloaddition | High surface area, excellent stability, reusable | researchgate.netnih.gov |
*OMPs: Ordered Mesoporous Polymers
Following a comprehensive search for preclinical research data on the chemical compound "this compound," it has been determined that there is no publicly available scientific literature that specifically investigates the biological activities outlined in your request.
The search for data pertaining to the antibacterial, antifungal, anticancer, and anti-inflammatory properties of "this compound" did not yield any specific studies. Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information for the following sections:
Biological Activity Investigations Preclinical Research Focus
Anti-Inflammatory Activity Assessments
While research exists for structurally related compounds, such as other benzothiadiazole derivatives or different heterocyclic systems, the strict instruction to focus solely on "4-Amino-5,7-dichloro-2,1,3-benzothiadiazol" prevents the inclusion of this information. To fulfill the request would require speculating or misattributing findings from other molecules to the subject compound, which would be scientifically inaccurate.
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Herbicidal and Pesticidal Potential as Intermediates
While direct studies on the herbicidal and pesticidal activity of this compound are not extensively documented, its structural analogs and derivatives of the broader 2,1,3-benzothiadiazole (B189464) and thiadiazole classes have demonstrated significant potential in agricultural applications. The core structure is recognized as a vital scaffold in the development of new agrochemicals.
Research into related compounds, such as 4-amino-5-chloro-2,1,3-benzothiadiazole (B17833), highlights the role of this chemical family as crucial intermediates in the synthesis of herbicides and pesticides. The modification of the amino group and the benzene (B151609) ring of the benzothiadiazole core allows for the creation of a diverse range of molecules with potent bioactivity.
The herbicidal activity of various thiadiazole derivatives has been well-established. For instance, compounds like buthidazole (B1668095) and tebuthiuron, which feature a 1,3,4-thiadiazole (B1197879) ring, are known herbicides used for selective weed control. researchgate.net The mechanism of action for many such derivatives involves the inhibition of key plant enzymes, leading to growth disruption and eventual death of the weed.
Similarly, the insecticidal potential of thiadiazole-containing compounds has been explored. mdpi.com Derivatives incorporating the 1,3,4-thiadiazole moiety have shown activity against various insect pests. The structural features of this compound, particularly the presence of chlorine atoms and an amino group, provide reactive sites for synthetic chemists to build more complex molecules with targeted pesticidal properties.
The following table summarizes the herbicidal activity of some thiadiazole derivatives, illustrating the potential of this chemical class.
| Compound Class | Example Compound | Target Weeds | Activity Level |
| 1,3,4-Thiadiazole Derivatives | Buthidazole | Corn (Zea mays L.) | Selective |
| 1,3,4-Thiadiazole Derivatives | Tebuthiuron | Sugarcane (Saccharum officinarum L.) | Selective |
| Phenyl-substituted pyrazolyl-picolinic acids | Compound S202 | Arabidopsis thaliana | High Inhibition (78.4% at 0.5 µmol/L) |
| Phenyl-substituted pyrazolyl-picolinic acids | Various | Brassica napus | High Inhibition (>80% at 250 µM for 28 compounds) |
| Phenyl-substituted pyrazolyl-picolinic acids | Various | Amaranthus retroflexus L | 100% Inhibition (for 10 compounds) |
| sec-p-menthane-7-amine derivatives | Compounds 3p, 3r, 3u, 3w | Barnyard grass | 404% higher than glyphosate |
| sec-p-menthane-7-amine derivatives | Compounds 3q, 3v, 3w, 3x | Rape | 491-561% higher than diuron |
Investigation of Other Preclinical Biological Activities
Beyond its potential in agriculture, the 2,1,3-benzothiadiazole scaffold and its derivatives have been investigated for a range of other preclinical biological activities, including anthelmintic and kinase inhibition properties.
Anthelmintic Activity
Derivatives of benzothiazole (B30560), a related heterocyclic system, have shown promising anthelmintic activity. For example, novel fluoro benzothiazole Schiff's bases have been synthesized and evaluated for their ability to combat parasitic worms. researchgate.net The core benzothiazole structure, when appropriately functionalized, can interfere with critical biological processes in these organisms. While specific studies on this compound are lacking, the known activity of related heterocyclic compounds suggests that its derivatives could also possess anthelmintic properties.
Kinase Inhibition
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The benzothiadiazole core has been incorporated into molecules designed as kinase inhibitors. For instance, derivatives of 4-aryl-thiazole-2-amines have been synthesized and shown to exhibit inhibitory activity against Rho-associated kinases (ROCK). nih.gov One of the most potent compounds from this series, compound 4v, demonstrated an IC50 value of 20 nM. nih.gov
The following table presents data on the kinase inhibitory activity of some thiazole (B1198619) derivatives.
| Compound Series | Target Kinase | Most Potent Compound | IC50 Value |
| 4-aryl-5-aminomethyl-thiazole-2-amines | ROCK II | 4v | 20 nM |
The structural features of this compound make it a candidate for derivatization to explore potential kinase inhibitory activity. The amino group can be readily modified to introduce various side chains that could interact with the active sites of different kinases.
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the advancement of substituted benzothiadiazoles is the development of synthetic methodologies that are not only efficient but also environmentally benign. Current established routes often rely on classical multi-step processes that may involve harsh reagents and generate significant waste.
Future research should focus on:
Greener Reduction Methods: The synthesis of amino-benzothiadiazoles typically involves the reduction of a nitro-substituted precursor. While methods using iron powder in acidic media are common and cost-effective, yielding 70-85%, future work should explore catalytic hydrogenation or transfer hydrogenation with recyclable catalysts to minimize waste and improve atom economy.
C-H Activation: Direct C-H functionalization of the benzothiadiazole core represents a more atom-economical approach to introduce substituents, bypassing the need for pre-functionalized starting materials. Developing selective C-H amination and halogenation techniques would significantly streamline synthesis.
Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer better control over reaction parameters (temperature, pressure, mixing), potentially improving yields, purity, and safety, especially for nitration and other energetic reactions.
Exploration of Novel Substitution Patterns for Enhanced Properties
The electronic and steric nature of substituents on the benzothiadiazole ring dictates the compound's properties. The dichloro substitution in the 5 and 7 positions of 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol suggests a significant modulation of its electronic character compared to its mono-chloro counterpart.
Key areas for future exploration include:
Systematic Halogenation Studies: A comparative study of fluoro, bromo, and iodo substitutions at the 5 and 7 positions would provide a comprehensive understanding of how halogen identity impacts molecular properties, including LUMO/HOMO levels and intermolecular interactions.
Diverse Functionalization at the Amino Group: Moving beyond the primary amine, derivatization to secondary and tertiary amines, amides, or incorporating it into other heterocyclic systems can fine-tune solubility, biological activity, and photophysical characteristics. mdpi.com
Multi-Substituted Analogues: Investigating the synergistic or antagonistic effects of introducing additional electron-donating or -withdrawing groups at the remaining open positions of the benzene (B151609) ring could unlock novel functionalities for advanced materials.
Deepening Mechanistic Understanding of Chemical Transformations and Biological Interactions
A thorough understanding of reaction mechanisms and biological modes of action is crucial for rational design and optimization. For compounds like this compound, this understanding is currently nascent.
Future research should prioritize:
In-depth Mechanistic Studies: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, stopped-flow spectroscopy) and computational modeling to elucidate the pathways of key synthetic transformations and biological interactions.
Target Identification and Validation: For derivatives showing biological activity, identifying the specific molecular targets (e.g., enzymes, receptors) is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening will be essential.
Structure-Activity Relationship (SAR) Studies: A systematic synthesis of analogues and subsequent biological testing will be critical to build robust SAR models. This will clarify the role of the amino group, the chlorine atoms, and the thiadiazole ring in conferring biological effects. ontosight.ai
Integration of this compound in Advanced Hybrid Materials
The inherent photophysical properties of the benzothiadiazole core make its derivatives prime candidates for use in organic electronics and sensor technology. The strong electron-withdrawing nature of the dichloro-benzothiadiazole unit could be particularly advantageous.
Promising research avenues include:
Organic Light-Emitting Diodes (OLEDs): Incorporating this scaffold as an emissive or electron-transporting layer in OLED devices. Research would focus on tuning the emission wavelength and quantum yield through further molecular engineering. mdpi.com
Organic Solar Cells (OSCs): Using the compound as an acceptor component in bulk heterojunction solar cells, paired with suitable donor polymers.
Fluorescent Probes and Sensors: Developing chemosensors where the fluorescence of the molecule is modulated by the presence of specific analytes (e.g., metal ions, pollutants), leveraging the sensitivity of the BTD core to its environment. mdpi.com
Organic-Inorganic Hybrid Materials: Grafting the molecule onto inorganic substrates like silica (B1680970) or quantum dots via sol-gel or other covalent linkage methods to create novel hybrid materials with combined functionalities. bohrium.com
Targeted Drug Discovery Efforts Based on Refined SAR and Computational Insights
Related amino-benzothiadiazole derivatives have shown potential antimicrobial and anticancer properties. chemimpex.com The specific substitution pattern of this compound provides a unique chemical space for drug discovery.
Future efforts should be directed towards:
Computational Screening: Employing molecular docking and virtual screening techniques to predict the binding affinity of the compound and its virtual derivatives against libraries of known biological targets.
Pharmacophore Modeling: Based on initial biological hits, developing pharmacophore models to guide the design of new analogues with improved potency and selectivity.
Fragment-Based Drug Design: Using the this compound core as a starting fragment and systematically building upon it to optimize interactions with a target's binding site.
Exploration of Therapeutic Areas: Beyond cancer and infectious diseases, investigating the potential of these compounds in other areas where benzothiadiazoles have shown promise, such as neurodegenerative diseases or metabolic disorders.
Addressing Scalability and Cost-Effectiveness in Academic Synthesis
For any promising compound to move from academic curiosity to practical application, its synthesis must be scalable and economically viable. This is a significant challenge for complex heterocyclic molecules.
Future research must address:
Collaboration with Process Chemists: Fostering early-stage collaborations between academic researchers and industrial process chemists to ensure that synthetic routes are designed with scalability in mind from the outset.
Q & A
Q. What are the standard synthetic routes for preparing 4-Amino-5,7-dichloro-2,1,3-benzothiadiazol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization reactions using halogenated precursors under reflux conditions. For example:
-
Reaction Setup : Use ethanol or DMSO as solvents with catalytic glacial acetic acid to promote condensation. Reflux for 4–18 hours, followed by solvent evaporation and crystallization (e.g., water-ethanol mixtures) .
-
Optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of amine and aldehyde derivatives) and reaction time improves yields. For instance, extending reflux duration from 4 to 18 hours increased yields from 50% to 65% in analogous benzothiazole syntheses .
-
Purification : Column chromatography or recrystallization ensures purity.
Study Solvent Catalyst Time (h) Yield (%) Reference Benzothiazole analog DMSO None 18 65 Schiff base synthesis Ethanol Glacial Acetic Acid 4 50–60
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the purity and structure of this compound?
- Key Techniques :
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using ethyl acetate:methanol:water (10:1:1) as the mobile phase .
- Melting Point Analysis : Confirm identity and purity (e.g., target compound analogs show m.p. 141–143°C) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons and amine groups (δ 6.5–8.5 ppm for aromatic signals; δ 4.5–5.5 ppm for NH₂) .
- IR Spectroscopy : Identify NH₂ stretches (~3300 cm⁻¹) and C-Cl bonds (~700 cm⁻¹) .
Q. What safety precautions and handling protocols are recommended based on its GHS classification?
- GHS Classification : Acute oral toxicity (Category 4; H302).
- Handling :
- PPE : Use nitrile gloves, lab coats, and chemical-resistant goggles.
- Ventilation : Work in a fume hood to avoid inhalation .
- First Aid : Rinse skin/eyes with water for 15 minutes; seek medical attention for ingestion .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking be utilized to predict the biological activity and binding mechanisms of derivatives?
- Methodology :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors). For benzothiazole analogs, docking studies revealed binding affinities to inflammatory mediators like COX-2 .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Studies on similar compounds showed electron-withdrawing groups (e.g., Cl) enhance stability and bioactivity .
Q. What strategies are effective in resolving contradictions in reported biological activities across different studies?
- Approaches :
- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ values) using standardized assays (e.g., MTT for cytotoxicity) .
- Structural Confirmation : Re-characterize disputed compounds via NMR and HRMS to rule out synthesis errors.
- Model Selection : Use multiple in vitro/in vivo models (e.g., murine inflammation assays vs. human cell lines) to assess context-dependent effects .
Q. What are the methodological considerations for designing derivatives with enhanced pharmacological profiles while maintaining structural integrity?
- Design Principles :
- Substituent Introduction : Add electron-withdrawing groups (e.g., -NO₂) at the 5-position to improve metabolic stability without disrupting the benzothiadiazole core .
- Bioisosteric Replacement : Replace chlorine with fluorine to modulate lipophilicity and bioavailability .
- Synthetic Routes :
- Use Suzuki coupling or nucleophilic aromatic substitution to introduce diverse substituents .
Q. How can in vitro and in vivo models be appropriately selected to evaluate the compound's therapeutic potential?
- In Vitro Models :
- Cytotoxicity Assays : Use human cancer cell lines (e.g., HeLa) with IC₅₀ thresholds <50 µM for prioritization .
- Enzyme Inhibition : Test COX-2 or 5-LOX inhibition to screen for anti-inflammatory activity .
- In Vivo Models :
- Murine Inflammation : Carrageenan-induced paw edema models assess acute anti-inflammatory effects .
- Toxicology : Monitor liver/kidney function in rodents to establish safety margins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
